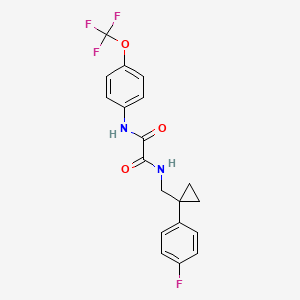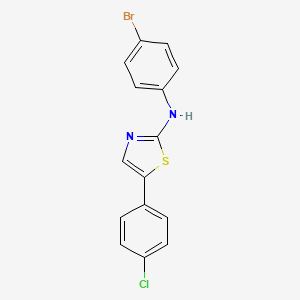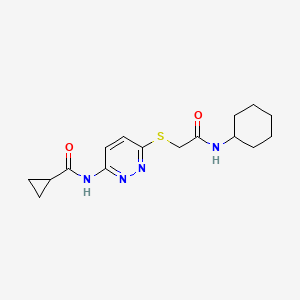
N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide, commonly known as CYCLOPROPYLINDAZOLE, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of indazole derivatives and has been found to exhibit promising pharmacological properties.
Applications De Recherche Scientifique
1. Monoamine Oxidase Inhibitors
Indazole derivatives, such as indazole-carboxamides, have been identified as potent, selective, reversible inhibitors of monoamine oxidase B (MAO-B). These compounds show significant selectivity and potency, with applications potentially extending into the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease due to their role in modulating monoaminergic neurotransmission (Tzvetkov et al., 2014).
2. Antiproliferative Activity
Several indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds featuring an indazole ring system have shown significant inhibitory activity, suggesting their potential utility in cancer chemotherapy. Notably, specific derivatives have demonstrated effectiveness in inhibiting the growth of certain cancer cell lines, indicating their potential as leads for the development of new anticancer agents (Lu et al., 2021).
3. Cannabinoid Receptor Agonists
Carboxamide-type synthetic cannabinoids, including those with indazole frameworks, have been researched for their agonistic activity at CB1 and CB2 cannabinoid receptors. These studies contribute to understanding the pharmacological profile of synthetic cannabinoids, which could inform the development of therapeutic agents targeting the endocannabinoid system (Doi et al., 2017).
4. Analytical and Forensic Applications
Indazole derivatives have been the subject of analytical and forensic studies due to their emergence as new psychoactive substances. Comprehensive analytical characterization of these compounds, including their chemical structure, physicochemical properties, and pharmacological effects, is crucial for forensic analysis, toxicological assessment, and regulatory control (Dybowski et al., 2020).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by the excessive π-electrons delocalization . This interaction leads to changes in the target, which can result in various biological activities .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can inhibit certain enzymes, interfere with protein synthesis, or disrupt cell membrane functions .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can be influenced by factors such as its chemical structure, the presence of functional groups, and its lipophilicity . For instance, the presence of a cyclopropyl group could potentially influence the compound’s pharmacokinetic properties .
Result of Action
Given the diverse biological activities of indole derivatives, the effects could range from inhibiting the growth of harmful microorganisms to reducing inflammation or oxidative stress .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-10(11)12(15-16)13(17)14-8-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTZBQQVIVDGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)
![7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2800725.png)
![3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)

![8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)




![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2800738.png)